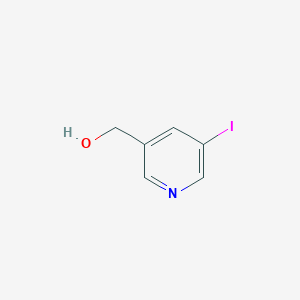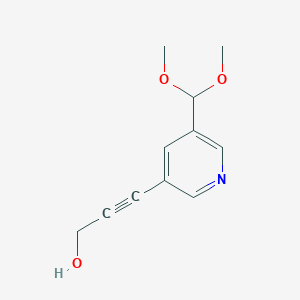
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine” is a chemical compound with the linear formula C10H11O1N3 . It is a solid substance and its CAS Number is 12025-32-0 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which “this compound” is a part of, involves reactions of acid hydrazides with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 353.1±52.0 °C at 760 mmHg, and a flash point of 167.4±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 0.81, and its ACD/LogD (pH 7.4) is 0.78 .Scientific Research Applications
1. Anti-tumor Potential
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine derivatives have demonstrated promising anti-tumor potential. A study by Ramazani et al. (2014) synthesized a series of these compounds and tested them against various cancer cell lines. Some compounds showed better cytotoxic activity than the reference drug doxorubicin, particularly against A549, HT29, HT1080, and MCF-7 cells. This suggests their potential as effective anti-cancer agents (Ramazani et al., 2014).
2. Anticoagulant Agents
Research indicates that 1,3,4-oxadiazole derivatives, including this compound, may have significant anticoagulant properties. Iyer et al. (2016) synthesized and tested a series of these compounds, which showed an increase in prothrombin time and clotting time, indicating potential as anticoagulant therapy agents. This highlights their potential in the treatment and management of blood clotting disorders (Iyer et al., 2016).
3. Antimicrobial Activity
Compounds based on this compound have shown promising results in antimicrobial studies. A study conducted by Kapadiya et al. (2020) synthesized a series of these compounds, which demonstrated in vitro antibacterial activity against various strains of bacteria and fungi, suggesting their potential in treating infections (Kapadiya et al., 2020).
4. Neuroprotective Activity
These compounds have also been explored for their neuroprotective properties. Clutterbuck et al. (2009) reported on oxadiazolylindazole sodium channel modulators that demonstrated neuroprotective activity in hippocampal neurons. This could imply their potential use in treating neurological disorders or brain injuries (Clutterbuck et al., 2009).
5. Corrosion Inhibition
Amid the diverse applications, these compounds have been studied for their role in corrosion inhibition. Ammal et al. (2018) found that 1,3,4-oxadiazole derivatives are effective in inhibiting corrosion of mild steel in acidic environments, a property valuable in industrial applications (Ammal et al., 2018).
Mechanism of Action
Target of Action
The primary targets of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine are currently under investigation. As a unique chemical compound, it is expected to interact with specific proteins or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
The exact mode of action of this compound is not fully understood at this time. It is believed that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the activity of the target, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. These effects are expected to be the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
(5-benzyl-1,3,4-oxadiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPEHJDTFADTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640516 |
Source


|
| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933756-55-9 |
Source


|
| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)
![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)
![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)
![5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325008.png)
![5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325009.png)
![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)
![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)
![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)